
Influenza NP (311-325)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Influenza NP (311-325) is a peptide fragment derived from the nucleoprotein of the influenza virus. This peptide, consisting of amino acids 311 to 325, is recognized as a major histocompatibility complex class II restricted epitope. It has been extensively used in immunological studies to understand the host immune response during influenza virus infection .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Influenza NP (311-325) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like Influenza NP (311-325) follows similar principles but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and consistency. The purification process is also scaled up, often involving preparative HPLC.
化学反应分析
Types of Reactions
Influenza NP (311-325) can undergo various chemical reactions, including:
Oxidation: This can occur at methionine or cysteine residues if present.
Reduction: Disulfide bonds, if any, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical modification.
Major Products
The major products of these reactions are typically modified peptides with altered functional groups or amino acid sequences, used to study the peptide’s properties and interactions .
科学研究应用
Influenza NP (311-325) has a wide range of applications in scientific research:
Virology: Helps in understanding the role of nucleoprotein in viral replication and transcription.
Vaccine Development: Serves as a model epitope for designing peptide-based vaccines.
Drug Development: Used in screening assays to identify compounds that can modulate immune responses.
作用机制
Influenza NP (311-325) exerts its effects by interacting with major histocompatibility complex class II molecules. This interaction facilitates the presentation of the peptide to CD4+ T cells, leading to the activation of these immune cells and the production of cytokines like gamma interferon. The molecular targets include the T cell receptor and the major histocompatibility complex class II molecule .
相似化合物的比较
Similar Compounds
Influenza NP (147-161): Another peptide fragment from the influenza nucleoprotein, used in similar immunological studies.
Influenza NP (366-380): Known for its role in CD8+ T cell activation.
Uniqueness
Influenza NP (311-325) is unique due to its strong ability to elicit gamma interferon production without stimulating CD8+ T cells. This makes it particularly valuable for studying CD4+ T cell responses and the role of major histocompatibility complex class II molecules in immune activation .
属性
分子式 |
C78H124N24O23 |
|---|---|
分子量 |
1766.0 g/mol |
IUPAC 名称 |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-5-carbamimidamido-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C78H124N24O23/c1-8-40(6)62(100-69(116)49(30-38(2)3)94-70(117)54(36-103)98-66(113)50(31-42-18-20-44(104)21-19-42)96-73(120)61(39(4)5)99-64(111)45(80)22-24-57(81)105)74(121)91-47(15-11-27-87-78(84)85)75(122)101-28-13-17-56(101)72(119)95-52(33-58(82)106)68(115)90-46(23-25-60(108)109)65(112)97-53(34-59(83)107)76(123)102-29-12-16-55(102)71(118)89-41(7)63(110)93-51(32-43-35-86-37-88-43)67(114)92-48(77(124)125)14-9-10-26-79/h18-21,35,37-41,45-56,61-62,103-104H,8-17,22-34,36,79-80H2,1-7H3,(H2,81,105)(H2,82,106)(H2,83,107)(H,86,88)(H,89,118)(H,90,115)(H,91,121)(H,92,114)(H,93,110)(H,94,117)(H,95,119)(H,96,120)(H,97,112)(H,98,113)(H,99,111)(H,100,116)(H,108,109)(H,124,125)(H4,84,85,87)/t40-,41-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,61-,62-/m0/s1 |
InChI 键 |
SWHBCTOEXBVIJH-WRZXUNLISA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)N |
规范 SMILES |
CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)N2CCCC2C(=O)NC(C)C(=O)NC(CC3=CNC=N3)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


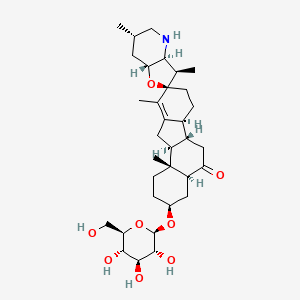
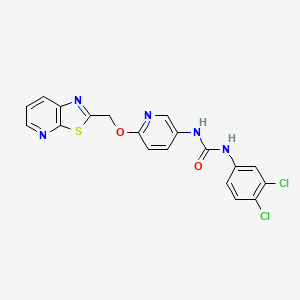
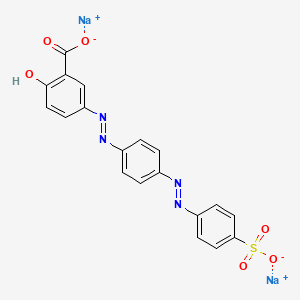
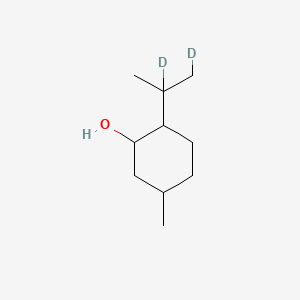
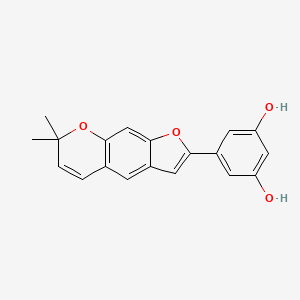
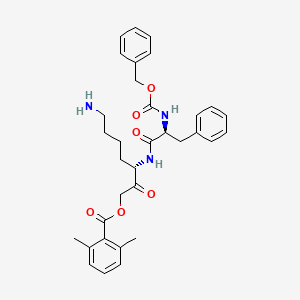

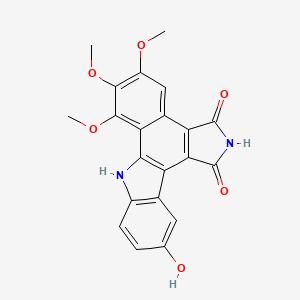

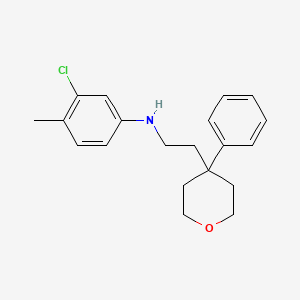

![1',4'-Diphenyl-7'-thiophen-3-ylspiro[cyclohexane-1,5'-pyrrolo[3,4-d]pyridazine]](/img/structure/B12373287.png)
![(3R,4R,5R,6S)-2-[(2R,4R,5R,6R)-6-[[(4aR,6aS,6bR,8S,8aS,14bS)-8-hydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a-dodecahydropicen-3-yl]oxy]-4,5-dihydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12373290.png)

